

# Application Notes and Protocols for Fenbutatin Oxide Residue Analysis

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## Compound of Interest

Compound Name: Fenbutatin oxide-d30

Cat. No.: B12426267

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Fenbutatin oxide is a widely used organotin miticide for the control of mites and other pests on a variety of agricultural commodities. Due to its potential toxicity and persistence, regulatory bodies worldwide have established maximum residue limits (MRLs) for Fenbutatin oxide in food and environmental samples. Accurate and sensitive analytical methods are therefore crucial for monitoring its residues to ensure food safety and environmental quality. This document provides detailed application notes and protocols for the sample preparation and analysis of Fenbutatin oxide residues in various matrices. The primary method detailed is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), which has demonstrated high efficiency and reliability.<sup>[1][2][3][4]</sup>

## Data Presentation: Quantitative Method Performance

The following table summarizes the quantitative performance data of the modified QuEChERS method for the analysis of Fenbutatin oxide in various matrices.<sup>[1][2][3]</sup>

Table 1: Method Validation Parameters for Fenbutatin Oxide Analysis using Modified QuEChERS and HPLC-MS/MS

Matrix	Spiked Concentration (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)	Limit of Detection (LOD) (mg/kg)	Limit of Quantification (LOQ) (mg/kg)
Soil	0.02	97.12	6.54	0.002	0.007
0.1	95.34	4.32	8.97	0.002	0.007
0.5	93.45	3.30			
Tobacco	0.02	89.43	8.97	0.002	0.007
0.1	87.56	7.65	7.89	0.002	0.007
0.5	85.43	5.43			
Rice	0.02	92.34	7.89	0.002	0.007
0.1	90.12	6.54	10.96	0.002	0.007
0.5	88.76	4.32			
Milk	0.02	85.67	10.96	0.002	0.007
0.1	83.45	8.76	9.87	0.002	0.007
0.5	81.23	6.54			
Pork Liver	0.02	79.04	9.87	0.002	0.007
0.1	77.54	7.65	8.76	0.002	0.007
0.5	75.87	5.43			
Pork	0.02	88.76	8.76	0.002	0.007
0.1	86.54	6.54	8.76	0.002	0.007
0.5	84.32	4.32			

Data compiled from a study utilizing a modified QuEChERS method with HPLC-MS/MS detection.<sup>[1][2][3]</sup> The linear range for this method was established between 0.005 and 1 mg/kg with a coefficient of determination ( $R^2$ ) >0.99.<sup>[1][2][4]</sup>

## Experimental Protocols

### Protocol 1: Modified QuEChERS Method for Various Matrices

This protocol is applicable for the extraction and cleanup of Fenbutatin oxide residues from soil, tobacco, rice, milk, pork liver, and pork samples.[\[1\]](#)[\[2\]](#)[\[3\]](#)

#### 1. Materials and Reagents

- Fenbutatin oxide standard (purity > 99.7%)
- Acetonitrile (HPLC grade)
- Formic acid ( $\geq 98\%$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Sodium chloride ( $\text{NaCl}$ )
- Primary secondary amine (PSA) sorbent
- Water (deionized)
- 50 mL polypropylene centrifuge tubes
- 1.5 mL microcentrifuge tubes
- Vortex mixer
- Centrifuge

#### 2. Sample Preparation

- Solid Samples (Soil, Tobacco, Rice, Pork Liver, Pork): Homogenize the sample. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For soil and rice samples, add 5 mL of water to wet the sample.[\[2\]](#)
- Liquid Samples (Milk): Pipette 10 mL of the milk sample into a 50 mL centrifuge tube.

### 3. Extraction

- Add 20 mL of acetonitrile containing 1% formic acid (v/v) to the centrifuge tube containing the sample.[\[2\]](#)
- Vortex the tube vigorously for 2 minutes.[\[2\]](#)
- Add 4 g of anhydrous  $\text{MgSO}_4$  and 2 g of NaCl to the tube.[\[2\]](#)
- Immediately vortex the tube vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge the tube at 4000 rpm for 5 minutes.[\[2\]](#)

### 4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer 1.5 mL of the upper acetonitrile supernatant into a 1.5 mL microcentrifuge tube pre-filled with 25 mg of PSA and 150 mg of anhydrous  $\text{MgSO}_4$ .[\[2\]](#)
- Vortex the tube for 2 minutes.
- Centrifuge at 10,000 rpm for 5 minutes.[\[2\]](#)
- Filter the final supernatant through a 0.22  $\mu\text{m}$  nylon syringe filter into an autosampler vial for HPLC-MS/MS analysis.

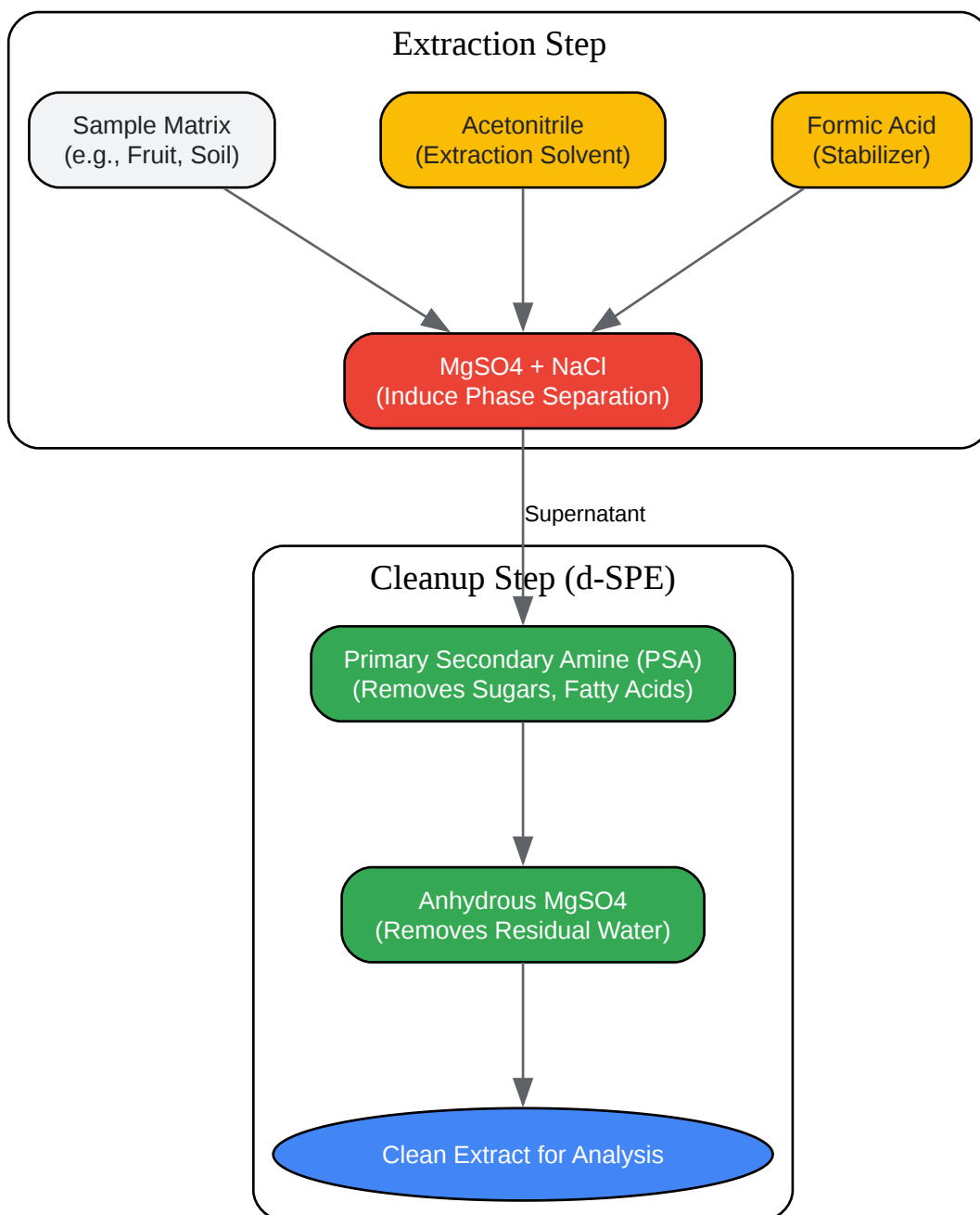
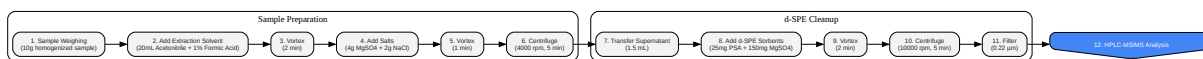
### 5. Instrumental Analysis: HPLC-MS/MS

- Instrument: TSQ Quantum Ultra (Thermo Fisher) or equivalent.[\[2\]](#)
- Column: Hypersil Gold  $\text{C}_{18}$  column (3.0  $\mu\text{m}$ , 2.1 mm  $\times$  100 mm).[\[2\]](#)
- Mobile Phase: A) Methanol; B) 0.1% (v/v) formic acid in water.[\[2\]](#)
- Gradient Elution:
  - 0 min, 60% A
  - 4.0 min, 95% A

- 6.0 min, 95% A
- 8.0 min, 60% A
- 10.0 min, 60% A[2]
- Flow Rate: 0.25 mL/min.[2]
- Injection Volume: 10 µL.[2]
- Ionization Mode: Positive electrospray ionization (ESI+).[2]
- MRM Transitions: m/z 518.96 → 463.04 (for quantification) and 518.96 → 350.91.[2]

## Mandatory Visualizations

### Experimental Workflow Diagram



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